molecular formula C17H22ClN3OS B2571836 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one CAS No. 886920-00-9

1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B2571836
CAS No.: 886920-00-9
M. Wt: 351.89
InChI Key: FLBICUDMEKFWLV-UHFFFAOYSA-N
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Description

1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzothiazole derivatives often involves interactions with biological targets. For instance, some benzothiazole derivatives have been found to exhibit anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

Benzothiazole derivatives, due to their diverse biological activities, are of interest in medicinal chemistry. Future research could focus on the synthesis of new benzothiazole derivatives and the exploration of their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one typically involves multiple steps. One common method includes the reaction of 5-chloro-4-methyl-2-aminobenzothiazole with piperazine under specific conditions to form the intermediate product. This intermediate is then reacted with 2,2-dimethylpropan-1-one to yield the final compound. The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one stands out due to its unique combination of the benzothiazole and piperazine moieties, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in various scientific applications .

Properties

IUPAC Name

1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3OS/c1-11-12(18)5-6-13-14(11)19-16(23-13)21-9-7-20(8-10-21)15(22)17(2,3)4/h5-6H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBICUDMEKFWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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